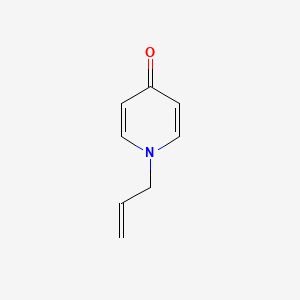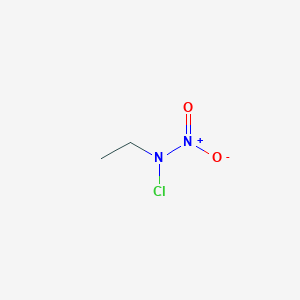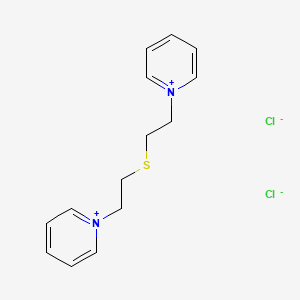
Pyridinium, thiodiethylenedi-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, thiodiethylenedi-, dichloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. Pyridinium salts are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, thiodiethylenedi-, dichloride typically involves the reaction of pyridine with thiodiethylenediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, thiodiethylenedi-, dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine ring and the thiodiethylenediol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinium N-oxide derivatives, while reduction reactions may produce pyridinium derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
Pyridinium, thiodiethylenedi-, dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridinium, thiodiethylenedi-, dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, it can inhibit the activity of certain enzymes by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium chloride: Similar in structure but lacks the thiodiethylenediol moiety.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, used primarily as an antiseptic.
Pyridinium dichromate: Used as an oxidizing agent in organic synthesis.
Uniqueness
Pyridinium, thiodiethylenedi-, dichloride is unique due to the presence of the thiodiethylenediol moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
63906-23-0 |
|---|---|
Formule moléculaire |
C14H18Cl2N2S |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
1-[2-(2-pyridin-1-ium-1-ylethylsulfanyl)ethyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C14H18N2S.2ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2 |
Clé InChI |
BGNCHGXETMOHQN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+](C=C1)CCSCC[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
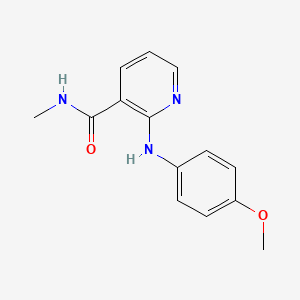

![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)

![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

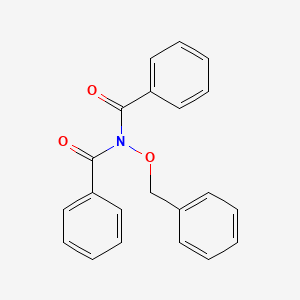
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
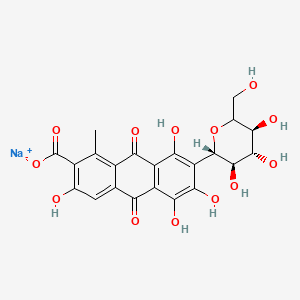
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
